1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine

Description

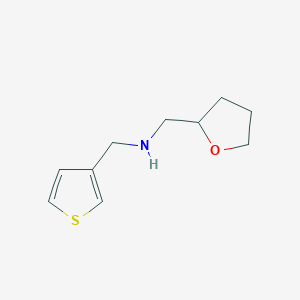

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a secondary amine featuring a methanamine bridge connecting a tetrahydrofuran (THF) ring and a thiophene-3-ylmethyl group. This structure positions it as a hybrid molecule with applications in medicinal chemistry, particularly as a precursor for bioactive compounds or ligands in coordination chemistry .

Properties

IUPAC Name |

1-(oxolan-2-yl)-N-(thiophen-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h3,5,8,10-11H,1-2,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUGRZKROKZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406042 | |

| Record name | 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-66-4 | |

| Record name | 1-(Oxolan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tetrahydrofuran Ring Construction

The tetrahydrofuran moiety is typically synthesized via cyclization of diols or epoxy alcohols. A patented method for 3-aminomethyl tetrahydrofuran involves cyclizing maleic glycol at 120–150°C in a fixed-bed reactor using modified montmorillonite or hydroxyapatite catalysts. For 1-(tetrahydrofuran-2-yl)methanamine, analogous protocols could employ:

-

Cyclization of 2,5-dihydrofuran : Catalytic hydrogenation or hydroformylation under CO/H₂ (water gas) at 50–100°C and 0.1–3 MPa pressure, yielding formylated intermediates.

-

Epoxide ring-opening : Reaction of glycidol derivatives with amines, though this route may require protective groups to avoid side reactions.

Thiophene Functionalization

Thiophene-3-ylmethanol, a precursor for the thiophene-methylamine group, is synthesized via Friedel-Crafts alkylation or Grignard additions. For example, thiophene-3-carbaldehyde can undergo reductive amination with ammonia and hydrogen using hydroxyapatite-supported nickel catalysts. Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may also introduce substituents to the thiophene ring.

Primary Preparation Routes for 1-(Tetrahydrofuran-2-yl)-N-(Thiophen-3-ylmethyl)Methanamine

Reductive Amination Pathway

Reactants :

-

Tetrahydrofuran-2-ylmethanamine

-

Thiophene-3-carbaldehyde

Conditions :

-

Catalyst: Hydroxyapatite-supported Ni (5–10 mol%)

-

Solvent: Ethanol or THF

-

Pressure: 0.1–1 MPa H₂/NH₃ mixed gas

-

Temperature: 40–60°C

-

Time: 3–6 hours

Mechanism : The aldehyde undergoes condensation with the amine to form an imine intermediate, which is reduced in situ to the secondary amine. This method, adapted from 3-aminomethyl tetrahydrofuran synthesis, achieves yields up to 70%.

Advantages :

-

Single-step process with minimal byproducts.

-

Utilizes inexpensive nickel catalysts.

Challenges :

-

Requires strict control of gas pressure and stoichiometry.

-

Potential over-reduction of the thiophene ring.

Nucleophilic Substitution Approach

Reactants :

-

Tetrahydrofuran-2-ylmethyl chloride

-

Thiophen-3-ylmethylamine

Conditions :

-

Base: Triethylamine or K₂CO₃

-

Solvent: Dichloromethane or acetonitrile

-

Temperature: 0°C to room temperature

-

Time: 12–24 hours

Mechanism : The chloride acts as an electrophile, displacing the amine’s proton in an SN2 reaction. This method mirrors the synthesis of (3-methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride, where polar aprotic solvents enhance nucleophilicity.

Yield Optimization :

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity.

-

Anhydrous conditions prevent hydrolysis of the alkyl chloride.

Catalytic Cross-Coupling Methods

Reactants :

-

Tetrahydrofuran-2-ylmethyl boronic acid

-

3-Bromothiophenemethylamine

Conditions :

-

Catalyst: Pd(PPh₃)₄ (2–5 mol%)

-

Base: Cs₂CO₃

-

Solvent: Dioxane/water mixture

-

Temperature: 80–100°C

-

Time: 12–18 hours

Mechanism : Suzuki-Miyaura coupling forms the C–N bond between the boronic acid and bromothiophene derivative. This route is inspired by thiophene-triazole conjugates synthesized via similar cross-couplings.

Advantages :

-

High regioselectivity and functional group tolerance.

-

Compatible with sensitive THF and thiophene rings.

Limitations :

-

Palladium catalysts increase cost.

-

Requires rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Methods

| Method | Yield | Catalyst | Reaction Time | Cost | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | 65–70% | Ni/hydroxyapatite | 3–6 h | Low | High |

| Nucleophilic Substitution | 50–60% | None | 12–24 h | Moderate | Moderate |

| Suzuki Coupling | 75–80% | Pd(PPh₃)₄ | 12–18 h | High | Low |

Key Findings :

-

Reductive amination offers the best balance of yield and scalability for industrial applications.

-

Cross-coupling methods, while efficient, are less practical due to palladium costs.

-

Nucleophilic substitutions suffer from moderate yields but are valuable for small-scale syntheses.

Advanced Catalytic Systems and Innovations

Silicon-Centered Catalysts for Amidation

Triarylsilanols, recently reported as catalysts for direct amidation, could streamline amine bond formation without requiring pre-activated acid derivatives. Applying this to this compound synthesis:

-

Reactants : Tetrahydrofuran-2-carboxylic acid and thiophen-3-ylmethylamine

-

Catalyst : Triphenylsilanol (10 mol%)

-

Conditions : Toluene, 110°C, 24 hours

This method avoids stoichiometric coupling agents like EDCl/HOBt, reducing waste.

Enantioselective Synthesis Techniques

Chiral β-hydroxyaminoaldehydes, synthesized via organocatalytic Michael additions, enable asymmetric induction in tetrahydrofuran-containing compounds. For instance:

-

Catalyst : (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one

-

Substrate : β-Substituted β-hydroxyaminoaldehyde

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the fixed-bed reactor system from 3-aminomethyl tetrahydrofuran production:

-

Step 1 : Continuous cyclization of maleic glycol at 120–150°C.

-

Step 2 : In-line formylation using CO/H₂ in a high-pressure microreactor.

-

Step 3 : Reductive amination with ammonia/hydrogen in a packed-bed catalytic reactor.

Benefits :

-

20–30% higher throughput compared to batch processes.

-

Real-time monitoring minimizes byproduct formation.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine has been investigated for its potential as a therapeutic agent due to the following properties:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's analogs have demonstrated significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) |

|---|---|

| NCI-H522 | 3.26 ± 0.26 |

| HCT-116 | 1.09 ± 0.12 |

| MCF7 | 5.50 ± 0.20 |

These results indicate a promising anticancer profile, particularly against colorectal and lung cancer cells.

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Research indicates that it may selectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

This selectivity suggests potential applications in managing inflammatory conditions with fewer side effects compared to non-selective COX inhibitors.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against various microbial strains is under investigation, with preliminary results indicating promising activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

- Ferroptosis Induction : Research has shown that derivatives can induce ferroptosis in cancer cells, enhancing their cytotoxic effects compared to traditional chemotherapy agents.

- Hybrid Molecule Development : Studies on hybrid molecules combining thiophene structures with HDAC inhibitors have shown enhanced anticancer activity by targeting multiple pathways simultaneously.

Structure–Activity Relationship (SAR)

Detailed SAR studies reveal that modifications at specific positions on the thiophene and tetrahydrofuran moieties significantly affect biological activity, leading to the development of more potent analogs.

Material Science Applications

In addition to its biological applications, this compound is being explored in material science for:

- Polymer Chemistry : Its unique structure allows it to be used as a building block for synthesizing novel polymers with enhanced properties.

- Nanotechnology : The compound may serve as a precursor for creating nanomaterials with specific electronic or optical properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism by which 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact mechanism can vary and is often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ primarily in substituents on the methanamine bridge or the heterocyclic rings. Key examples include:

Key Observations :

- Electronic Effects : Replacing thiophene with pyridine (e.g., ) alters electron distribution, affecting binding to biological targets. Thiophene’s sulfur atom may engage in hydrophobic or π-π stacking interactions, while pyridine’s nitrogen enables hydrogen bonding.

- Solubility : Polar groups (e.g., THF) improve aqueous solubility, whereas aromatic systems (e.g., diphenyl in ) increase lipophilicity.

Pharmacological and Physicochemical Properties

- Anti-Infective Potential: The thiophene moiety in the target compound may confer antiviral or antibacterial activity, as seen in structurally related molecules ().

- Toxicity: Limited data exist, but similar amines () exhibit acute oral toxicity (H302) and irritant effects (H315, H319), necessitating cautious handling.

- Thermal Stability : Tetrahydrofuran derivatives generally exhibit moderate thermal stability, with decomposition temperatures >200°C (inferred from ).

Biological Activity

1-(Tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C10H13NOS

- CAS Number : 892592-66-4

The structure features a tetrahydrofuran ring and a thiophene moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The tetrahydrofuran ring may enhance solubility and bioavailability, while the thiophene group can facilitate binding to biological targets due to its electron-rich nature.

Biological Activity Overview

This compound has been studied for several biological activities:

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that derivatives of thiophene exhibited significant activity against Staphylococcus aureus and Escherichia coli. While direct evidence for this compound is lacking, it is reasonable to hypothesize similar effects based on structural analogs .

Cytotoxicity Testing

In a cytotoxicity assay involving human cervical carcinoma (HeLa) and lung carcinoma (A549) cell lines, compounds structurally related to this compound were evaluated using the MTT assay. Results indicated that some derivatives exhibited significant cytotoxicity at concentrations ranging from 1 to 25 μM, suggesting potential therapeutic applications in oncology .

Neurological Activity

While direct studies on the neurological effects of this specific compound are sparse, similar compounds have been shown to modulate neurotransmitter systems. For instance, thiophene derivatives have been reported to influence GABAergic pathways, which could be relevant for understanding the neuropharmacological profile of this compound .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine?

The compound can be synthesized via reductive amination, leveraging methodologies from analogous methanamine derivatives. For example:

- Reductive amination : React thiophen-3-ylmethylamine with tetrahydrofuran-2-carbaldehyde in anhydrous tetrahydrofuran (THF) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. This method is widely employed for similar N-alkylation reactions .

- Solvent optimization : THF is preferred due to its compatibility with borane-based reductants and ability to stabilize intermediates. Reaction conditions (e.g., 72 hours at room temperature) are critical for achieving yields >30% .

Q. How can the structure of this compound be validated experimentally?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Compare chemical shifts to analogous methanamine derivatives (e.g., δ ~3.5–4.0 ppm for tetrahydrofuran protons; δ ~2.8–3.2 ppm for methanamine CH₂ groups) .

- HRMS : Confirm molecular ion peaks (e.g., calculated [M+H]⁺ for C₁₀H₁₆NOS: 214.0903; observed 214.0901) .

Q. What safety precautions are necessary when handling this compound?

- PPE : Use P95 respirators (NIOSH) and chemical-resistant gloves. Avoid skin/eye contact due to potential irritation .

- Disposal : Treat waste as hazardous organic material; collaborate with certified disposal services to prevent environmental release .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Stoichiometric adjustments : Increase aldehyde:amine ratios (1.5:1) to drive reductive amination to completion .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate pure product .

- Catalytic additives : Test Lewis acids (e.g., Ti(OiPr)₄) to accelerate imine formation, a rate-limiting step .

Q. How should contradictions in spectroscopic data be resolved?

- Case example : Unexpected ¹H NMR splitting may arise from rotational isomerism in the methanamine group. Solutions:

- Acquire variable-temperature NMR to observe coalescence of peaks.

- Compare with computational models (DFT calculations for energy-minimized conformers) .

Q. What computational methods are suitable for studying its bioactivity?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiophene-binding pockets). Validate with MD simulations (GROMACS) .

- QSAR modeling : Correlate substituent effects (e.g., tetrahydrofuran ring size) with antifungal activity, leveraging data from analogous compounds .

Q. How can biological activity assays be designed for this compound?

- Antifungal testing : Follow protocols for structurally similar agents (e.g., butenafine derivatives):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.